molecular formula C14H12N4O B4526190 N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide

N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide

Cat. No.: B4526190
M. Wt: 252.27 g/mol
InChI Key: AZSMSDQQRNBSEB-UHFFFAOYSA-N
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Description

N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring

Mechanism of Action

Target of Action

The primary target of N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide is the Receptor Tyrosine Kinase . This receptor mediates the actions of insulin-like growth factor 1 (IGF1), binding IGF1 with high affinity and IGF2 and insulin (INS) with a lower affinity .

Mode of Action

The compound interacts with its targets by binding to them, which can lead to changes in their function. For instance, it has been suggested that the compound binds to DNA grooves and has peroxide-mediated DNA-cleavage properties . Additionally, benzimidazoles, a class of compounds to which our compound belongs, are known to selectively bind and depolymerize tubulins in parasitic nematodes .

Biochemical Pathways

Given the compound’s interaction with receptor tyrosine kinase, it is likely that it affects pathways related to insulin signaling and growth factor regulation .

Pharmacokinetics

Benzimidazoles, in general, are known to be highly soluble in water and other polar solvents, which can impact their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential interactions with multiple targets. For instance, its interaction with Receptor Tyrosine Kinase could influence cell growth and metabolism . Its potential DNA-cleaving properties could also lead to changes in gene expression .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents could affect its distribution in the body and its ability to reach its targets . Additionally, the compound’s stability could be influenced by factors such as pH and temperature.

Future Directions

Benzimidazole derivatives, such as “N-(2-methyl-1H-benzimidazol-6-yl)-2-pyridinecarboxamide”, have a broad spectrum of biological activity that majorly includes antimicrobial, antifungal, analgesics, anti-diabetic and anticancer agents . Due to the vast therapeutic potential of benzimidazole scaffold in cancer research, medicinal chemists have gained a lot of attraction to explore it more and develop novel, highly effective and target-specific benzimidazole-based potential anticancer drugs .

Biochemical Analysis

Biochemical Properties

N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound can act as a hydrogen donor or acceptor, facilitating the formation of hydrogen bonds with target molecules . It has been observed to bind to enzymes involved in DNA replication and repair, such as topoisomerases and polymerases, thereby inhibiting their activity and affecting cellular proliferation . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their function and influencing downstream effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, it induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins, leading to programmed cell death . Furthermore, this compound affects gene expression by modulating transcription factors and epigenetic regulators, resulting in changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This compound inhibits enzyme activity by competing with natural substrates for binding sites, thereby blocking the catalytic function of the enzyme . Additionally, this compound can activate or inhibit signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity . These findings highlight the importance of dosage optimization in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound affects metabolic flux and metabolite levels, altering cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration and distribution . Once inside the cell, this compound can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The localization and accumulation of this compound are critical for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound contains targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . For example, this compound can localize to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression . Additionally, it can target mitochondria, affecting mitochondrial function and inducing apoptosis . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further reactions to introduce the pyridine and carboxamide groups. Common synthetic methods include:

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole oxides, while reduction can produce benzimidazole amines .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-9-16-11-6-5-10(8-13(11)17-9)18-14(19)12-4-2-3-7-15-12/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSMSDQQRNBSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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